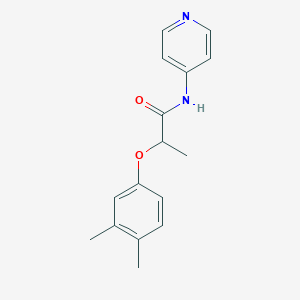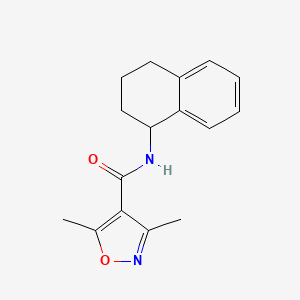![molecular formula C17H22Cl2N2O3 B4183432 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide](/img/structure/B4183432.png)
4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research for its ability to block the effects of adenosine on the A1 receptor, which is involved in many physiological processes such as sleep, cardiovascular function, and neurotransmitter release.
Mecanismo De Acción
4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the effects of adenosine on this receptor. Adenosine is an endogenous neuromodulator that is involved in many physiological processes, including sleep, cardiovascular function, and neurotransmitter release. By blocking the effects of adenosine on the A1 receptor, 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide can modulate these processes.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase wakefulness and decrease sleep in animal models, suggesting that it may have potential as a treatment for sleep disorders. 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide has also been shown to have cardioprotective effects, reducing the risk of ischemia-reperfusion injury in animal models. Additionally, 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor without affecting other receptors. Additionally, 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide has a long half-life, which allows for sustained effects in experiments. However, one limitation of using 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide is its relatively low solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide. For example, it could be used to investigate the role of the adenosine A1 receptor in other physiological processes such as pain perception or immune function. Additionally, 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide could be used in combination with other compounds to investigate potential synergistic effects. Finally, 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide could be used to develop new treatments for neurological disorders such as Parkinson's disease or Alzheimer's disease.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide has been used extensively in scientific research to study the role of the adenosine A1 receptor in various physiological processes. For example, it has been used to investigate the effects of adenosine on sleep, cardiovascular function, and neurotransmitter release. 4-(2,4-dichlorophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide has also been used in studies of neurological disorders such as Parkinson's disease, where it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3/c18-13-6-7-15(14(19)12-13)24-11-2-4-16(22)20-8-3-10-21-9-1-5-17(21)23/h6-7,12H,1-5,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUGEXPWNZYFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183355.png)
![N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4183357.png)

![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183390.png)

![2-(3-methyl-4-nitrophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide](/img/structure/B4183399.png)
![ethyl {2-[(3-ethoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4183405.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2,4-difluorophenoxy)propanamide](/img/structure/B4183412.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4183420.png)
![3-[(1-benzothien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B4183423.png)


![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-thiophenecarboxamide](/img/structure/B4183440.png)